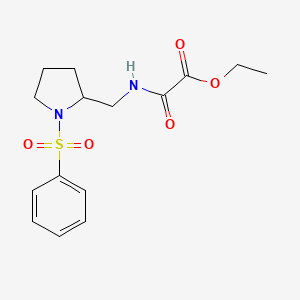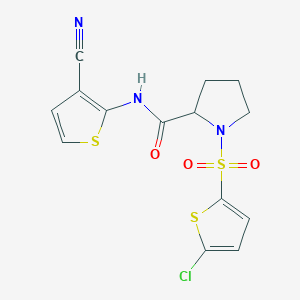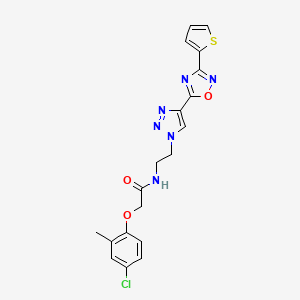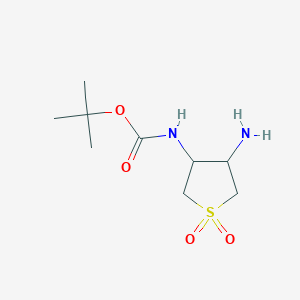![molecular formula C9H17ClN4O B2516338 4-Methyl-3-[(3R,5S)-5-methylpiperidin-3-yl]-1H-1,2,4-triazol-5-one;hydrochloride CAS No. 2470279-12-8](/img/structure/B2516338.png)
4-Methyl-3-[(3R,5S)-5-methylpiperidin-3-yl]-1H-1,2,4-triazol-5-one;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "4-Methyl-3-[(3R,5S)-5-methylpiperidin-3-yl]-1H-1,2,4-triazol-5-one;hydrochloride" is a derivative of the 1,2,4-triazole class, which is known for its diverse biological activities and potential in pharmaceutical applications. The structure of this compound suggests it may have interesting chemical and physical properties, as well as potential biological activity.
Synthesis Analysis
The synthesis of triazole derivatives can be achieved through various methods, including the interaction of intermediates with different reagents. For instance, the synthesis of triazine derivatives from an intermediate chromeno pyrimidine compound was demonstrated, which could be related to the synthesis of triazole derivatives . Additionally, a one-pot synthesis method for 4-acetyl-5-methyl-1,2,3-triazole regioisomers was reported, which could potentially be adapted for the synthesis of the compound . Moreover, the alkylation of 5-amino-1-methyl-1H-1,2,4-triazole to form geminal bis(heteroarylium) salts under mild conditions could provide insights into the synthesis of related triazole compounds .
Molecular Structure Analysis
The molecular structure of triazole derivatives is crucial for their chemical reactivity and biological activity. The crystal structure of a related triazole compound was studied, revealing dihedral angles and supramolecular interactions that stabilize the crystal structure . This information could be useful in predicting the molecular conformation and interactions of "4-Methyl-3-[(3R,5S)-5-methylpiperidin-3-yl]-1H-1,2,4-triazol-5-one;hydrochloride".
Chemical Reactions Analysis
Triazole compounds can undergo various chemical reactions, leading to a wide range of derivatives with potential biological activities. For example, the reaction of a triazole compound with chloroacetonitrile furnished a novel compound , and the synthesis of a Hg(II) complex from a triazole derivative was reported . These studies demonstrate the reactivity of triazole rings and their ability to form diverse chemical structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives are influenced by their molecular structure. The fluorescent behavior of triazole regioisomers was investigated, showing that substituents can significantly affect these properties . Additionally, the physicochemical properties, including antioxidant activity and lipophilicity, of novel triazole derivatives were assessed, providing a comparison to standard antioxidants and insights into their behavior in non-aqueous solvents .
Scientific Research Applications
Corrosion Inhibition
Research on 4H-1,2,4-triazole derivatives, including 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole (4-MTHT), has demonstrated their effectiveness in protecting mild steel against corrosion and dissolution in hydrochloric acid solutions. These derivatives act as corrosion inhibitors by adsorbing onto the steel surface, with their efficiency influenced by the type and nature of substituents within the inhibitor molecule. Studies indicate that these triazoles, including those structurally related to 4-Methyl-3-[(3R,5S)-5-methylpiperidin-3-yl]-1H-1,2,4-triazol-5-one; hydrochloride, are mixed-type inhibitors that can achieve high inhibition efficiency, with 4-MTHT reaching up to 99.6% at specific concentrations (Bentiss et al., 2007).
Antimicrobial and Antitumor Activities
Compounds structurally related to 4-Methyl-3-[(3R,5S)-5-methylpiperidin-3-yl]-1H-1,2,4-triazol-5-one; hydrochloride have shown significant antimicrobial and potential antitumor activities. For example, derivatives synthesized from the reaction of various ester ethoxycarbonylhydrazones with primary amines, including 1,2,4-triazole derivatives, exhibited good to moderate activities against test microorganisms, indicating their potential as antimicrobial agents. Moreover, these compounds have been explored for their antitumor activities, demonstrating promising results in inhibitory activities against specific proteins involved in cancer progression, such as the SHP2 protein (Bektaş et al., 2007).
Enzyme Inhibition
Research has also focused on the enzyme inhibition properties of triazole derivatives. Specifically, studies on the synthesis and characterization of new 1,2,4-triazole derivatives have highlighted their potential as enzyme inhibitors, with some derivatives showing significant activity. This suggests that 4-Methyl-3-[(3R,5S)-5-methylpiperidin-3-yl]-1H-1,2,4-triazol-5-one; hydrochloride and its related compounds could be valuable in the development of new therapeutic agents targeting specific enzymes involved in disease processes (Isloor et al., 2009).
Pharmaceutical Development
In the realm of pharmaceuticals, triazole derivatives, including those related to 4-Methyl-3-[(3R,5S)-5-methylpiperidin-3-yl]-1H-1,2,4-triazol-5-one; hydrochloride, have been explored for their potential as drug candidates. Their high solubility and efficacy in pre-clinical tests for conditions like emesis and depression point to their potential utility in clinical settings. The development of these compounds involves intricate synthesis processes, highlighting the complexity and potential of triazole derivatives in therapeutic applications (Harrison et al., 2001).
properties
IUPAC Name |
4-methyl-3-[(3R,5S)-5-methylpiperidin-3-yl]-1H-1,2,4-triazol-5-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O.ClH/c1-6-3-7(5-10-4-6)8-11-12-9(14)13(8)2;/h6-7,10H,3-5H2,1-2H3,(H,12,14);1H/t6-,7+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMUVLGBXUJLOOZ-UOERWJHTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CNC1)C2=NNC(=O)N2C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H](CNC1)C2=NNC(=O)N2C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-3-[(3R,5S)-5-methylpiperidin-3-yl]-1H-1,2,4-triazol-5-one;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1,3-diphenyl-1H-pyrazol-5-yl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2516255.png)

![N-[(2-methylpyrimidin-4-yl)methyl]prop-2-enamide](/img/structure/B2516257.png)
![1-(2-hydroxyethyl)-6-((3-(trifluoromethyl)benzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2516261.png)



![Benzyl 2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2516269.png)
![2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2516270.png)
![3-chloro-N-{(E)-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}aniline](/img/structure/B2516271.png)


![N-benzyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2516277.png)
